molecular formula C10H10N2O2 B3075570 Methyl 2-amino-5-cyano-3-methylbenzoate CAS No. 1032667-87-0

Methyl 2-amino-5-cyano-3-methylbenzoate

Cat. No. B3075570
M. Wt: 190.2 g/mol
InChI Key: UHFVZQIOQVEYQM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-cyano-3-methylbenzoate” is a chemical compound with the CAS number 1032667-87-0 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-5-cyano-3-methylbenzoate” is C10H10N2O2 . The molecular weight is 190.2 . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-5-cyano-3-methylbenzoate” such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Catalyst in Organic Synthesis

Methyl 2-amino-5-cyano-3-methylbenzoate has been utilized in organic synthesis. For example, in the preparation of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, it acts as a component in the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This process is catalyzed using NH4H2PO4/Al2O3, offering advantages like better yields, shorter reaction times, and easy work-up, making it environmentally friendly (Maleki & Ashrafi, 2014).

Synthesis of Chloranthraniliprole

The compound has been used in the synthesis of chloranthraniliprole, a chemical with agricultural significance. The synthesis involves a series of reactions like hydrogenation, chlorination, and aminolysis, starting from related compounds like 2-amino-3-methylbenzoic acid (Zheng Jian-hong, 2012).

Solvent Effects in Purification

In the field of chemistry, understanding the solvent effects on solubility is vital for the purification of compounds. The solubility of methyl 2-amino-5-cyano-3-methylbenzoate in various solvents has been studied, providing valuable insights for its effective purification (Zhu et al., 2019).

Antitumor and Antimicrobial Activities

Research has also focused on the synthesis of novel derivatives from methyl 2-amino-5-cyano-3-methylbenzoate for potential antitumor and antimicrobial applications. For instance, compounds derived from it have been evaluated for antitumor activities, revealing some promising results (Abou-Elmagd & Hashem, 2016).

properties

IUPAC Name

methyl 2-amino-5-cyano-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVZQIOQVEYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-cyano-3-methylbenzoate

CAS RN

1032667-87-0
Record name 2-Amino-5-cyano-3-methylbenzoic acid methylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-amino-5-bromo-3-methylbenzoate (100 g, 0.393 mol, 96% of quantitative NMR), copper(I) cyanide (36.3 g, 0.401 mol) and N-methyl-2-pyrrolidinone (NMP) (206 g, 200 mL, 2.084 mol) are heated to 170° C. for 4 hours under agitation. The reaction batch is cooled down to 120° C., 350 mL of H2O (90° C.) are added dropwise in the course of 30 minutes and the suspension obtained is filtered. The solid obtained is washed twice with ammonia (200 g, 12% in H2O) and 2 times with 100 ml of water. Following drying in a vacuum drying cabinet at 50° C., methyl 2-amino-5-cyano-3-methylbenzoate is obtained as a grey solid. Yield: 69.0 g, 88.2% of theory, purity: 95.6% quantitative NMR, 1500 ppm Cu).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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